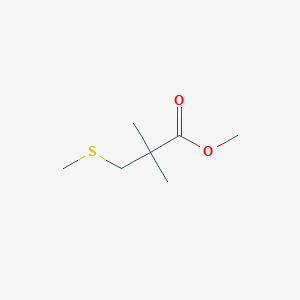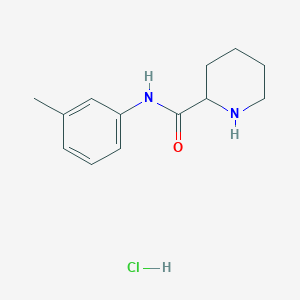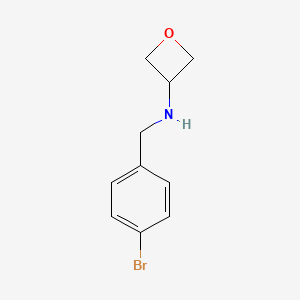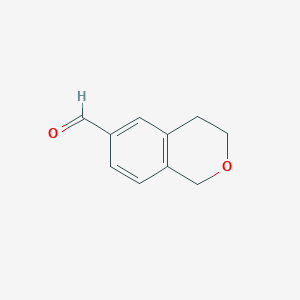
1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-
Overview
Description
“1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-” is a chemical compound with the CAS Number: 933694-70-3 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-” is 1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Urease Inhibitors
Isochromane-6-carbaldehyde derivatives have been synthesized and evaluated as urease inhibitors against Helicobacter pylori . Urease plays a major role in the pathogenesis of H. pylori in the gastrointestinal tract, making the inhibition of urease a promising approach against H. pylori infection .
Synthesis of Heterocyclic Scaffolds
Isochromane-6-carbaldehyde is a useful intermediate in the synthesis of heterocyclic scaffolds . For example, chromene- and quinoline-3-carbaldehydes, which can be obtained through a Vilsmeyer-Haack reaction of flavanones and azaflavanones, respectively, have been used to synthesize other valuable heterocycles .
Antimicrobial Activity
Compounds containing the isochromane scaffold have demonstrated antimicrobial activity . This makes isochromane-6-carbaldehyde a potential starting point for the development of new antimicrobial agents .
Anti-Alzheimer’s Activity
Isochromane derivatives have shown potential in the treatment of Alzheimer’s disease . The isochromane scaffold is present in many compounds with established medicinal value, including those with anti-Alzheimer’s activity .
Antioxidant Activity
Isochromane derivatives have also been associated with antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, and isochromane-6-carbaldehyde could potentially be used to develop new antioxidant drugs .
Cardiovascular Activity
Compounds containing the isochromane scaffold have demonstrated cardiovascular activity . This suggests that isochromane-6-carbaldehyde could be used in the development of new drugs for the treatment of cardiovascular diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that isochromane derivatives have been found to exhibit antioxidant potential and α-glucosidase inhibition . Therefore, it can be inferred that Isochromane-6-carbaldehyde may interact with similar targets.
Mode of Action
Based on the known activities of isochromane derivatives, it can be hypothesized that isochromane-6-carbaldehyde may interact with its targets to inhibit oxidative stress and α-glucosidase activity .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .
Result of Action
Based on the known activities of isochromane derivatives, it can be inferred that isochromane-6-carbaldehyde may exhibit antioxidant activity and α-glucosidase inhibition , potentially leading to a reduction in oxidative stress and regulation of carbohydrate metabolism.
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXFOAGCYIPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro- | |
CAS RN |
933694-70-3 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclobutyl-[1,4]diazepanedihydrochloride](/img/structure/B1456614.png)
![N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456615.png)

![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)



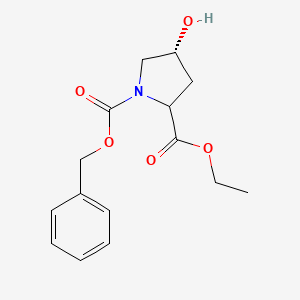
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
